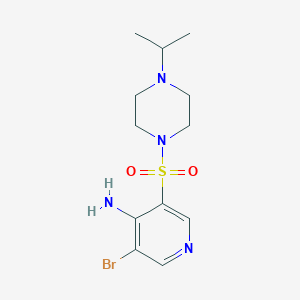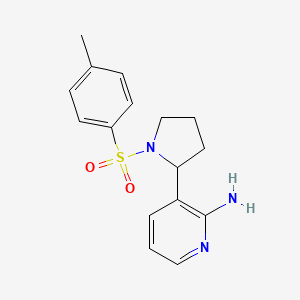
2-(Ethylthio)-5-(1-tosylpyrrolidin-2-yl)pyridine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Le 2-(Éthylthio)-5-(1-tosylpyrrolidin-2-yl)pyridine est un composé organique qui appartient à la classe des pyridines. Il se caractérise par la présence d'un groupe éthylthio en position 2 et d'un groupe tosylpyrrolidinyl en position 5 du cycle pyridine.
Méthodes De Préparation
Voies de synthèse et conditions réactionnelles
La synthèse du 2-(Éthylthio)-5-(1-tosylpyrrolidin-2-yl)pyridine implique généralement des réactions organiques en plusieurs étapes. Une méthode courante comprend la fonctionnalisation de dérivés de la pyridine par activation de la liaison C-H. Par exemple, une fonctionnalisation C-H catalysée par le Rh(III) peut être utilisée pour introduire le groupe tosylpyrrolidinyl . Les conditions réactionnelles impliquent souvent l'utilisation de solvants et de catalyseurs spécifiques pour obtenir le produit souhaité avec des rendements modérés à bons.
Méthodes de production industrielle
La production industrielle de ce composé peut impliquer des voies de synthèse similaires, mais à plus grande échelle. Le processus serait optimisé pour des rendements plus élevés et une rentabilité accrue, en utilisant souvent des réacteurs à écoulement continu et des systèmes automatisés pour garantir la cohérence et l'efficacité.
Analyse Des Réactions Chimiques
Types de réactions
Le 2-(Éthylthio)-5-(1-tosylpyrrolidin-2-yl)pyridine peut subir différents types de réactions chimiques, notamment :
Oxydation : Le groupe éthylthio peut être oxydé pour former des sulfoxydes ou des sulfones.
Réduction : Le cycle pyridine peut être réduit dans des conditions spécifiques pour former des dérivés de la pipéridine.
Substitution : Le groupe tosyle peut être substitué par d'autres groupes fonctionnels par des réactions de substitution nucléophile.
Réactifs et conditions courants
Oxydation : Les agents oxydants courants comprennent le peroxyde d'hydrogène et l'acide m-chloroperbenzoïque.
Réduction : Des agents réducteurs tels que l'hydrure de lithium aluminium ou le borohydrure de sodium peuvent être utilisés.
Substitution : Des nucléophiles comme les amines ou les thiols sont souvent utilisés dans les réactions de substitution.
Principaux produits formés
Les principaux produits formés à partir de ces réactions dépendent des réactifs et des conditions spécifiques utilisés. Par exemple, l'oxydation du groupe éthylthio peut produire des sulfoxydes ou des sulfones, tandis que la réduction du cycle pyridine peut produire des dérivés de la pipéridine.
Applications de la recherche scientifique
Le 2-(Éthylthio)-5-(1-tosylpyrrolidin-2-yl)pyridine a plusieurs applications dans la recherche scientifique :
Chimie : Il est utilisé comme brique de base dans la synthèse de molécules organiques plus complexes.
Biologie : Le composé peut être utilisé dans l'étude de l'inhibition enzymatique et des interactions protéine-ligand.
Industrie : Il peut être utilisé dans la production de produits chimiques et de matériaux spécialisés.
Mécanisme d'action
Le mécanisme d'action du 2-(Éthylthio)-5-(1-tosylpyrrolidin-2-yl)pyridine implique son interaction avec des cibles moléculaires spécifiques. Les groupes éthylthio et tosylpyrrolidinyl peuvent interagir avec les enzymes ou les récepteurs, modulant leur activité. Les voies et les cibles exactes dépendent de l'application et du contexte d'utilisation spécifiques.
Applications De Recherche Scientifique
2-(Ethylthio)-5-(1-tosylpyrrolidin-2-yl)pyridine has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme inhibition and protein-ligand interactions.
Industry: It may be used in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 2-(Ethylthio)-5-(1-tosylpyrrolidin-2-yl)pyridine involves its interaction with specific molecular targets. The ethylthio and tosylpyrrolidinyl groups can interact with enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and context of use.
Comparaison Avec Des Composés Similaires
Composés similaires
2-(1-Tosylpyrrolidin-2-yl)pyridine : Manque le groupe éthylthio, ce qui peut affecter sa réactivité et ses applications.
2-(Méthylthio)-5-(1-tosylpyrrolidin-2-yl)pyridine : Structure similaire, mais avec un groupe méthylthio au lieu d'un groupe éthylthio, ce qui peut modifier ses propriétés chimiques.
Propriétés
Formule moléculaire |
C18H22N2O2S2 |
|---|---|
Poids moléculaire |
362.5 g/mol |
Nom IUPAC |
2-ethylsulfanyl-5-[1-(4-methylphenyl)sulfonylpyrrolidin-2-yl]pyridine |
InChI |
InChI=1S/C18H22N2O2S2/c1-3-23-18-11-8-15(13-19-18)17-5-4-12-20(17)24(21,22)16-9-6-14(2)7-10-16/h6-11,13,17H,3-5,12H2,1-2H3 |
Clé InChI |
XOZOKTONYMTDNQ-UHFFFAOYSA-N |
SMILES canonique |
CCSC1=NC=C(C=C1)C2CCCN2S(=O)(=O)C3=CC=C(C=C3)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-(3-Iodophenyl)benzo[d]oxazole-5-carbonitrile](/img/structure/B11801202.png)
![2-amino-N-[[(2S)-1-benzylpyrrolidin-2-yl]methyl]-N-cyclopropyl-3-methylbutanamide](/img/structure/B11801205.png)

![Tert-butyl 1-(methylamino)-3-azabicyclo[4.1.0]heptane-3-carboxylate](/img/structure/B11801226.png)
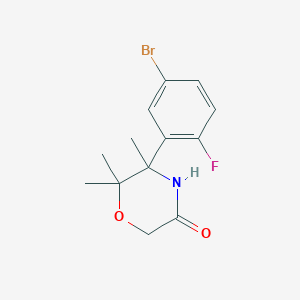

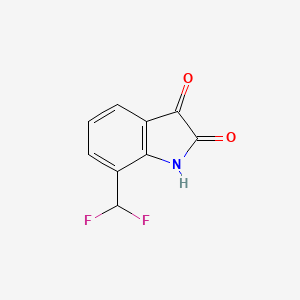
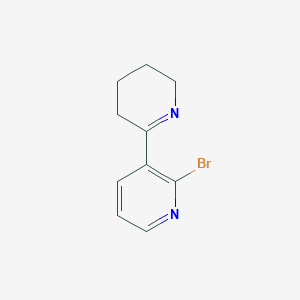

![(4R)-4-[4-(trifluoromethyl)phenyl]pyrrolidin-2-one](/img/structure/B11801261.png)
